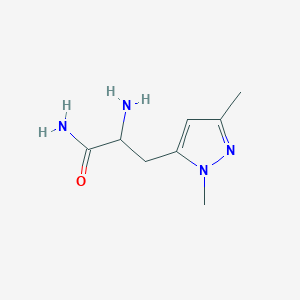

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide

Description

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-amino-3-(2,5-dimethylpyrazol-3-yl)propanamide |

InChI |

InChI=1S/C8H14N4O/c1-5-3-6(12(2)11-5)4-7(9)8(10)13/h3,7H,4,9H2,1-2H3,(H2,10,13) |

InChI Key |

QDJSHQGLGPMEKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)CC(C(=O)N)N)C |

Origin of Product |

United States |

Preparation Methods

Synthesis

The synthesis of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide typically begins with 1,3-dimethyl-5-amino-pyrazole.

- The pyrazole derivative reacts with acylating agents, such as acyl chlorides or anhydrides, under basic conditions.

- Specific reaction conditions depend on the reagents used, with industrial production potentially employing continuous flow reactors to increase efficiency and ensure consistency. Advanced purification techniques are also employed to ensure high-quality output and catalysts.

Chemical Properties

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has a molecular formula of \$$C7H{14}N_4O\$$ and a molecular weight of approximately 170.21 g/mol. It exhibits basicity due to the amino group and can participate in chemical reactions characteristic of amides and amines. Its solubility in organic solvents makes it suitable for various synthetic applications.

- The compound can undergo amidation, nucleophilic substitution, and hydrolysis.

Optimal Route

The optimal route to synthesize a target product employs specific compounds as starting materials. For instance, intermediate 4 can be prepared from compound 2 using thionyl chloride and condensed directly with commercially available compound 3 in a mixture of acetonitrile and water, using inorganic sodium hydroxide as the base and sodium bicarbonate as the acid-binding agent, to obtain intermediate 6 in high yield. The optimized pyrazole carboxylic acid chloride 9 is condensed with intermediate 6 in acetonitrile at reflux to afford intermediate 16 in good yield. Finally, the cyano-group is hydrolyzed to the primary amide by concentrated hydrochloric acid under mild conditions to obtain the target product 1.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | \$$C7H{14}N_4O\$$ |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | 2-amino-3-(2,5-dimethylpyrazol-3-yl)propanoic acid |

| CAS Number | 1102837-50-2 |

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amino and amide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

2-Amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide Hydrochloride

- Structural Difference : Replaces the pyrazole ring with a tetrazole group.

- Implications : Tetrazoles are metabolically stable and often used as bioisosteres for carboxylic acids. The hydrochloride salt enhances aqueous solubility compared to the free base form of the target compound. However, the tetrazole’s larger size may alter binding affinity in biological systems .

1-[2-(Aminomethyl)phenyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide

- Structural Difference : Substitutes the propanamide chain with a sulfonamide group linked to an aromatic phenyl ring.

- Implications : Sulfonamides exhibit strong hydrogen-bonding capacity and are prevalent in enzyme inhibitors (e.g., carbonic anhydrase). This modification likely increases target selectivity but may reduce membrane permeability due to the bulkier aromatic system .

Analogs with Heterocyclic Replacements

2-Amino-3-(1H-indol-3-yl)propanamide

- Structural Difference : Replaces the pyrazole with an indole ring.

- Implications : Indole’s aromaticity and ability to engage in π-π stacking interactions could enhance binding to serotoninergic receptors or tryptophan-processing enzymes. However, the indole’s lower polarity may reduce solubility compared to the pyrazole-containing target compound .

Functional Group Variations

2-Amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic Acid

- Structural Difference : Replaces the terminal amide (-CONH₂) with a carboxylic acid (-COOH).

- This analog’s discontinuation in commercial catalogs suggests instability or poor pharmacokinetic profiles compared to the amide variant .

2-Amino-N-(3-ethylphenyl)propanamide

- Structural Difference : Lacks the pyrazole ring entirely, featuring a simple aromatic amine.

- This highlights the critical role of the pyrazole in the target compound’s molecular recognition .

Research Implications and Gaps

While direct comparative pharmacological data are absent in the provided evidence, structural analysis suggests that:

- The pyrazole ring in the target compound balances polarity and aromatic interactions, offering advantages over indole or tetrazole analogs in specific binding contexts.

- The propanamide group likely improves metabolic stability compared to carboxylic acid analogs, as evidenced by the discontinuation of the latter .

- Further studies using molecular docking tools (e.g., AutoDock Vina ) or crystallographic techniques (e.g., SHELX ) could elucidate binding modes and optimize derivatives.

Biological Activity

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is , with a molecular weight of approximately 183.21 g/mol. The structure features an amino group, a pyrazole ring with dimethyl substitution, and a propanamide moiety, which collectively contribute to its unique chemical reactivity and biological properties .

Research indicates that 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide may exert its biological effects through several mechanisms:

- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially inhibiting or enhancing their activity.

- DNA Interaction : Preliminary studies suggest that it may bind to DNA, influencing cellular processes such as replication and transcription .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide. It has been tested against several cancer cell lines, showing promising cytotoxic effects. For instance:

- Cell Lines Tested : The compound was evaluated against human glioblastoma (U251) and melanoma (WM793) cells.

- IC50 Values : The IC50 values were reported to be less than that of standard chemotherapeutic agents like doxorubicin, indicating a potential for further development as an anticancer drug .

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of pyrazole derivatives, including 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide. The findings suggested that the presence of the dimethyl group on the pyrazole ring enhances the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .

Antimicrobial Efficacy Assessment

Another research effort focused on evaluating the antimicrobial efficacy of various pyrazole derivatives. The results showed that compounds similar to 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide exhibited strong antibacterial activity, supporting its potential use in treating infections caused by resistant bacterial strains .

Comparative Analysis with Related Compounds

A comparison with structurally related compounds reveals that 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide possesses unique properties due to its specific structural features:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Similar | Moderate Anticancer | 25 |

| Compound B | Similar | Strong Antibacterial | 10 |

| 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide | Unique | Strong Anticancer & Antibacterial | <10 |

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amidation and pyrazole ring functionalization. Key steps include:

- Amination : Controlled reaction of pyrazole precursors with acrylonitrile derivatives under basic conditions.

- Amidation : Use of coupling agents (e.g., EDC/HOBt) to introduce the propanamide group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .

- Critical Parameters : Maintain pH 8–9 during amidation to avoid side reactions. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate).

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) should show peaks at δ 2.15 (s, 6H, dimethyl groups), δ 6.25 (s, 1H, pyrazole-H), and δ 7.8 (broad, 2H, NH₂). ¹³C NMR confirms the carbonyl (δ 170–175 ppm) and pyrazole carbons .

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 223.1 (calculated: 223.15).

- Elemental Analysis : Match theoretical C, H, N percentages (e.g., C: 54.0%, H: 7.2%, N: 25.1%) .

Q. How can solubility and stability be predicted for this compound in biological assays?

- Methodological Answer :

- Solubility : Use the Hansen solubility parameters (δD, δP, δH) of analogs (e.g., 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid) to infer solubility in DMSO (high) or aqueous buffers (low, requiring co-solvents like PEG-400) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of amide bond) indicate pH-sensitive instability .

Advanced Research Questions

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to pyrazole-recognizing enzymes (e.g., COX-2). Optimize force fields (OPLS-AA) for pyrazole ring polarization .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions).

- QSAR Models : Correlate substituent effects (e.g., dimethyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. How can structure-activity relationships (SAR) be systematically explored for pyrazole derivatives of this compound?

- Methodological Answer : Design analogs with variations in:

- Pyrazole Substitution : Compare 1,3-dimethyl vs. 1,5-dimethyl analogs (see table below).

- Amide Modifications : Replace propanamide with acetamide or benzamide to assess steric effects.

| Substituent Position | Bioactivity (IC₅₀, µM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 1,3-Dimethyl | 12.3 ± 1.5 | 0.8 (PBS) | |

| 1,5-Dimethyl | 28.7 ± 3.1 | 1.2 (PBS) |

- Synthetic Routes : Use parallel synthesis (e.g., Ugi reaction) to generate a 20-member library for high-throughput screening .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Replicate assays under uniform conditions (e.g., ATP levels in kinase assays).

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to discrepancies .

- Orthogonal Validation : Confirm activity via SPR (binding affinity) and cell-based assays (e.g., luciferase reporters) .

Q. How can reaction mechanisms for pyrazole functionalization be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled ammonia to track amination pathways.

- DFT Calculations : Model transition states (Gaussian 09) for pyrazole alkylation steps (ΔG‡ < 20 kcal/mol indicates feasibility) .

- In Situ Monitoring : ReactIR detects intermediates (e.g., nitrile stretches at 2240 cm⁻¹) during synthesis .

Data Contradiction Analysis

Q. Why do X-ray crystallography and NMR data sometimes conflict for pyrazole-containing compounds?

- Methodological Answer :

- Crystal Packing Effects : X-ray structures (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) may show distorted conformations due to hydrogen bonding in the lattice .

- Solution vs. Solid State : NMR reflects dynamic equilibria (e.g., keto-enol tautomerism), while crystallography captures static conformers.

- Mitigation : Compare multiple crystal forms (polymorphs) and use VT-NMR to probe temperature-dependent shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.